molecular formula C11H23ClN2O2 B1382930 (piperidin-2-yl)methyl N-butylcarbamate hydrochloride CAS No. 1803571-55-2

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride

Cat. No.: B1382930
CAS No.: 1803571-55-2
M. Wt: 250.76 g/mol
InChI Key: PVAWITKDALRJJT-UHFFFAOYSA-N
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Description

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride typically involves the reaction of piperidine with butyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-butylcarbamate derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride.

    N-butylcarbamate: A related compound with similar functional groups.

    Piperidinone: Another piperidine derivative with different chemical properties.

Uniqueness

This compound is unique due to its specific combination of the piperidine ring and the N-butylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

piperidin-2-ylmethyl N-butylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWITKDALRJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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